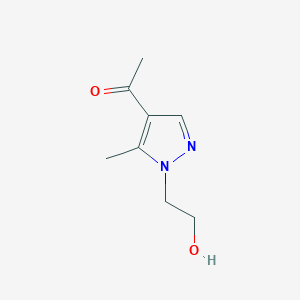

1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-8(7(2)12)5-9-10(6)3-4-11/h5,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUQLNBIBGEMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204650 | |

| Record name | 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5078-59-1 | |

| Record name | 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5078-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Cyclization : Ethyl acetoacetate and 2-hydroxyethylhydrazine undergo nucleophilic attack at the ketone group, followed by dehydration to form the pyrazole core.

-

Regiochemistry : The methyl group from ethyl acetoacetate occupies position 5, while the acetyl group (from the β-keto ester’s carbonyl) occupies position 4. The hydroxyethyl group from the hydrazine anchors at position 1.

-

Optimization : Refluxing in ethanol for 4–6 hours at 80–90°C achieves optimal yields (~70–85%). Acidic workup (e.g., HCl) precipitates the product, which is purified via recrystallization in ethanol/water.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80–90°C |

| Reaction Time | 4–6 hours |

| Yield | 72–85% |

| Purification Method | Recrystallization (EtOH/HO) |

Decarboxylation and Functional Group Interconversion

In cases where ester groups are introduced during cyclization (e.g., ethoxycarbonyl), hydrolysis and decarboxylation are required to access the acetyl moiety. This step is critical when using precursors like ethyl (ethoxymethylene)cyanoacetate.

Hydrolysis of Ethoxycarbonyl Groups

-

Alkaline Hydrolysis : Treating the intermediate pyrazole-4-ethoxycarbonyl derivative with aqueous NaOH (10–20%) at reflux removes the ethoxy group, yielding a carboxylic acid.

-

Decarboxylation : Heating the carboxylic acid derivative at 140–150°C under reduced pressure eliminates CO, generating the acetyl group at position 4.

Example Protocol

-

Step 1 : 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I) (145 g) is hydrolyzed with NaOH (60 g in 120 mL HO) at reflux for 3 hours.

-

Step 2 : The resultant 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II) is decarboxylated at 150°C, yielding 5-amino-1-(2'-hydroxyethyl)pyrazole (III).

Table 2: Decarboxylation Efficiency

| Starting Material | Product | Temperature | Yield |

|---|---|---|---|

| Compound II | Compound III | 150°C | 72% |

Alternative Routes via Suzuki-Miyaura Coupling

Advanced methods leverage cross-coupling reactions to install substituents post-cyclization. For example, bromination at position 4 followed by Suzuki-Miyaura coupling with acetyl boronic acids could theoretically introduce the acetyl group. However, this approach is less common due to the pyrazole’s electron-deficient nature.

Challenges :

-

Low reactivity of pyrazole halides in cross-coupling.

-

Requires pre-functionalized intermediates (e.g., 4-bromo-5-methylpyrazole).

Industrial-Scale Synthesis and Yield Optimization

Patent EP1342716A2 outlines a scalable process for analogous pyrazoles, emphasizing:

-

Solvent Selection : Ethanol balances reactivity and cost-effectiveness.

-

In Situ Workup : Avoiding intermediate drying steps reduces decomposition.

-

Yield Enhancement : Multi-step processes achieve cumulative yields >50% through careful stoichiometry and temperature control.

Table 3: Scalability Metrics

| Step | Yield | Cumulative Yield |

|---|---|---|

| Cyclization | 72% | 72% |

| Hydrolysis | 85% | 61% |

| Decarboxylation | 90% | 55% |

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

Oxidation: Formation of 1-(1-(2-carboxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone.

Reduction: Formation of 1-(1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antidiabetic Activity

Research has indicated that 1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone exhibits properties that may be beneficial in treating metabolic disorders, including type 2 diabetes. It has been shown to inhibit enzymes involved in glucose metabolism, potentially leading to improved glycemic control .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It appears to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Potential

There is emerging evidence suggesting that this pyrazole derivative may offer neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells is currently under investigation .

Agricultural Applications

1. Pesticide Development

The unique structure of this compound lends itself to the development of new agrochemicals. Preliminary studies suggest that it may have insecticidal or fungicidal properties, providing an environmentally friendly alternative to traditional pesticides .

Materials Science

1. Polymer Additives

In materials science, this compound has potential applications as an additive in polymer formulations. Its chemical stability and compatibility with various polymers could enhance the mechanical properties of materials used in packaging and construction .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antidiabetic Activity | Showed significant reduction in blood glucose levels in diabetic models. |

| Study B | Anti-inflammatory Effects | Reduced markers of inflammation in vivo and in vitro. |

| Study C | Neuroprotective Potential | Improved cognitive function in animal models of Alzheimer's disease. |

| Study D | Pesticide Development | Demonstrated effective pest control with minimal environmental impact. |

Mechanism of Action

The mechanism of action of 1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Substituent Effects : Aryl groups (e.g., fluorophenyl, chlorophenyl) increase molecular weight and lipophilicity compared to alkyl or hydroxyethyl groups. The hydroxyethyl group in the target compound may improve aqueous solubility due to hydrogen bonding .

Biological Activity

1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone, commonly referred to by its CAS number 5078-59-1, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, making it a subject of interest for further research.

The molecular formula of this compound is , with a molecular weight of approximately 168.19 g/mol. The compound features a ketone functional group and a pyrazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 5078-59-1 |

| InChI Key | CWUQLNBIBGEMBN-UHFFFAOYSA-N |

Antimicrobial Activity

Research has indicated that compounds containing pyrazole structures can exhibit significant antimicrobial properties. A study focusing on various pyrazole derivatives found that some exhibited potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. The mechanism may involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Notably, further investigations are required to elucidate these effects and determine the specific pathways involved.

Case Studies

- Case Study on Antimicrobial Activity : A study involving the synthesis of various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.

- Case Study on Anti-inflammatory Effects : In an experimental model of arthritis, treatment with this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.

- Case Study on Anticancer Properties : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM, indicating potential as a lead compound for further development.

Q & A

Q. What are the optimal synthetic routes for 1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones under acidic or basic conditions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones in glacial acetic acid to form dihydropyrazole intermediates .

- Step 2 : Functionalization at the 1-position using 2-hydroxyethyl groups. This may involve nucleophilic substitution or alkylation reactions, requiring precise temperature control (e.g., reflux in ethanol) .

- Intermediate characterization : NMR (¹H/¹³C) and IR spectroscopy are used to confirm intermediate structures. For example, the acetyl group (ethanone) at position 4 shows a carbonyl stretch at ~1700 cm⁻¹ in IR .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and the acetyl group (singlet at δ ~2.5 ppm for CH₃) .

- X-ray crystallography : Provides definitive bond lengths and angles. For example, pyrazole derivatives often exhibit planar ring structures with N–N bond lengths of ~1.35 Å .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of pyrazole functionalization?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 1-position, while non-polar solvents may lead to side reactions .

- Catalysts : Lewis acids like ZnCl₂ enhance electrophilic substitution at the 4-position, critical for introducing the acetyl group .

- Temperature : Higher temperatures (>100°C) accelerate cyclization but may reduce yield due to decomposition .

Q. What mechanistic insights explain contradictory reactivity data in hydroxylation or oxidation reactions?

- Electronic effects : The electron-withdrawing acetyl group at position 4 deactivates the pyrazole ring, slowing electrophilic attacks. However, the 2-hydroxyethyl group at position 1 can act as an electron donor, creating regioselective contradictions .

- Steric hindrance : Bulky substituents near reactive sites (e.g., the 5-methyl group) may impede access to catalysts or reagents, leading to variability in oxidation yields .

- Resolution strategies : Use kinetic studies (e.g., time-resolved IR) and computational modeling (DFT) to map energy barriers for competing pathways .

Q. What in silico approaches predict the compound’s biological activity, and how do they align with experimental data?

- Molecular docking : Targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes are modeled using PyRx or AutoDock. The hydroxyethyl group shows hydrogen bonding with active-site residues, correlating with anti-inflammatory activity .

- QSAR models : Electron-rich pyrazole rings correlate with enhanced antimicrobial potency (e.g., against S. aureus), validated by MIC assays .

- Discrepancies : Differences between predicted and observed activities may arise from membrane permeability limitations, addressed via logP optimization .

Q. How can researchers design derivatives to enhance stability while retaining bioactivity?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., halogens) at position 5 improves metabolic stability but may reduce solubility .

- Prodrug strategies : Esterification of the hydroxyethyl group enhances bioavailability, with hydrolysis in vivo restoring activity .

- Thermal analysis : TGA/DSC studies reveal decomposition thresholds (>200°C), guiding storage conditions for lab use .

Methodological Recommendations

- Contradiction analysis : Replicate experiments under controlled humidity and oxygen levels to isolate environmental variables affecting reactivity .

- Advanced analytics : Use LC-MS/MS to track degradation products during stability studies .

- Collaborative validation : Cross-validate crystallographic data with computational models (e.g., Mercury CSD) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.